Lesquerolic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lesquerolic acid methyl ester is typically synthesized through the esterification of lesquerolic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process. The general reaction can be represented as follows:
Lesquerolic Acid+MethanolH2SO4Lesquerolic Acid Methyl Ester+Water
Industrial Production Methods: Industrial production of this compound involves the extraction of lesquerolic acid from Physaria fendleri seeds, followed by its esterification. The seeds are first crushed to extract the oil, which is then subjected to transesterification with methanol in the presence of a catalyst. This process is similar to the production of biodiesel from vegetable oils .
Chemical Reactions Analysis
Types of Reactions: Lesquerolic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to lesquerolic acid and methanol in the presence of an acid or base.
Oxidation: The hydroxyl group on the 14th carbon can be oxidized to form a ketone.
Esterification: The hydroxyl group can react with other carboxylic acids to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid
Major Products Formed:
Hydrolysis: Lesquerolic acid and methanol.
Oxidation: 14-Keto-cis-11-eicosenoic acid methyl ester.
Esterification: Various esters depending on the carboxylic acid used
Scientific Research Applications
Lesquerolic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other hydroxy fatty acids and esters.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, cosmetics, paints, plastics, and biofuels.
Mechanism of Action
Lesquerolic acid methyl ester is similar to other hydroxy fatty acid methyl esters, such as:
Ricinoleic acid methyl ester: Found in castor oil, it has a hydroxyl group on the 12th carbon.
Hydroxy stearic acid methyl ester: Derived from stearic acid, it has a hydroxyl group on the 9th carbon.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and chain length, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and low-temperature performance .
Comparison with Similar Compounds
- Ricinoleic acid methyl ester
- Hydroxy stearic acid methyl ester
- 12-Hydroxy oleic acid methyl ester
Properties
IUPAC Name |
methyl (Z,14R)-14-hydroxyicos-11-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKVQPUJKYTOZ-NLBZTSMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461434 | |
Record name | Lesquerolic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-96-9 | |
Record name | Lesquerolic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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